molecular formula C8H8ClNO2 B1380597 5-Amino-2-chloro-4-methylbenzoic acid CAS No. 1379183-04-6

5-Amino-2-chloro-4-methylbenzoic acid

Cat. No.: B1380597
CAS No.: 1379183-04-6
M. Wt: 185.61 g/mol
InChI Key: ZBWZWHVSMZSRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Elucidation

5-Amino-2-chloro-4-methylbenzoic acid (CAS 1379183-04-6) is a halogenated aromatic carboxylic acid derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . Its IUPAC name reflects the substituent positions on the benzoic acid backbone:

  • Position 5 : Amino group (-NH₂)
  • Position 2 : Chlorine atom (-Cl)
  • Position 4 : Methyl group (-CH₃)

The structural configuration is confirmed via InChI Key : ZBWZWHVSMZSRTQ-UHFFFAOYSA-N, which encodes its atomic connectivity and stereochemical details. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data validate the planar aromatic ring system, with characteristic shifts for the electron-withdrawing chlorine and electron-donating amino group.

Table 1: Key Structural Properties

Property Value Source
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
IUPAC Name This compound
CAS Registry 1379183-04-6

Historical Development of Substituted Benzoic Acid Derivatives

The synthesis of substituted benzoic acids dates to the 19th century, driven by the exploration of natural product derivatives. Benzoic acid itself was first isolated from gum benzoin in the 16th century, with systematic substitutions emerging after Liebig and Wöhler’s structural elucidation in 1832. Chloro- and amino-substituted variants gained prominence in the mid-20th century due to their utility in pharmaceuticals and agrochemicals.

Key milestones include:

  • Industrial Catalysis : Cobalt- or manganese-catalyzed toluene oxidation enabled scalable production of benzoic acid derivatives.
  • Halogenation Techniques : Directed ortho-metalation (DoM) protocols allowed precise introduction of chloro and methyl groups at specific positions.
  • Amino Group Functionalization : Reductive amination and protection-deprotection strategies facilitated amino-substituted analogs.

For this compound, modern synthetic routes often employ Grignard reactions or Ullmann coupling to install substituents, followed by hydrolysis to the carboxylic acid.

Positional Isomerism in Chloro-Amino-Methyl Benzoic Acids

Positional isomerism profoundly influences the physicochemical and biological properties of substituted benzoic acids. Below is a comparative analysis of structurally related isomers:

Table 2: Positional Isomers of this compound

Isomer Name CAS Number Substituent Positions Melting Point (°C) LogP
2-Amino-5-chloro-4-methylbenzoic acid 20776-67-4 2-NH₂, 5-Cl, 4-CH₃ 198–200 1.92
4-Amino-2-chloro-5-methylbenzoic acid 1357944-41-2 4-NH₂, 2-Cl, 5-CH₃ 210–212 1.85
This compound 1379183-04-6 5-NH₂, 2-Cl, 4-CH₃ 185–187 2.07

Key Observations :

  • Electronic Effects : The amino group at position 5 (meta to chlorine) in the target compound creates a resonance-assisted hydrogen bonding network, enhancing solubility in polar solvents compared to ortho-substituted isomers.
  • Steric Hindrance : Methyl groups at position 4 reduce rotational freedom, favoring planar conformations critical for crystal packing.
  • Synthetic Accessibility : Isomers with para-directed substituents (e.g., 4-NH₂) often require multistep protection strategies, increasing synthetic complexity.

Positional isomerism also impacts reactivity. For example, the chlorine atom at position 2 in this compound undergoes nucleophilic aromatic substitution (NAS) more readily than analogs with chlorine at position 3 or 4 due to reduced steric hindrance.

Properties

IUPAC Name

5-amino-2-chloro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWZWHVSMZSRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of m-Toluic Acid

  • Objective: Convert m-toluic acid into 2-nitro-4-methylbenzoic acid.
  • Reagents: m-toluic acid and nitric acid (mass concentration 60-75%).
  • Reaction conditions: Controlled temperature nitration to avoid over-nitration or oxidation.
  • Outcome: Formation of 2-nitro-4-methylbenzoic acid with high regioselectivity.

Catalytic Hydrogenation of Nitro Compound

  • Objective: Reduce the nitro group to an amino group to form 5-amino-2-methylbenzoic acid.
  • Reagents: Hydrogen gas, hydrogenation catalyst (e.g., Pd/C or Raney Nickel), and suitable solvent.
  • Reaction conditions: Hydrogen atmosphere, moderate temperature and pressure.
  • Outcome: High yield conversion to 5-amino-2-methylbenzoic acid with minimal side products.

Chlorination Reaction

  • Objective: Introduce a chlorine atom at the 2-position to form 5-amino-2-chloro-4-methylbenzoic acid.
  • Reagents: Chlorination agent (e.g., N-chlorosuccinimide), benzoyl peroxide as radical initiator, and chlorination solvent such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide, sulfolane, or dimethyl sulfoxide (DMSO).
  • Reaction conditions: Heating at 90-110 °C for 1-2 hours.
  • Outcome: Selective chlorination with a total yield of approximately 63.0-68.4%, melting point 238-243 °C, and purity 99.0-99.5%.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents & Solvents Conditions Yield (%) Notes
1. Nitration Electrophilic aromatic substitution m-toluic acid, HNO3 (60-75%) Controlled temperature, stirring High (not specified) Avoid over-nitration; regioselective
2. Hydrogenation Reduction H2 gas, Pd/C or Raney Ni catalyst, solvent Hydrogen atmosphere, moderate T & P High (not specified) Complete reduction of nitro to amino group
3. Chlorination Radical substitution N-chlorosuccinimide, benzoyl peroxide, DMF 90-110 °C, 1-2 hours 63.0-68.4 High purity product; solvent choice critical

Research Findings and Industrial Relevance

  • The outlined method uses m-toluic acid as a cheap and readily available starting material, which is advantageous for large-scale production.
  • The nitration step is optimized by controlling the nitric acid concentration and reaction temperature to maximize selectivity for the desired nitro isomer.
  • Hydrogenation under a hydrogen atmosphere with appropriate catalysts ensures high conversion and minimal impurities.
  • The chlorination step benefits from the use of benzoyl peroxide as a radical initiator and polar aprotic solvents like DMF to achieve efficient substitution at the desired position.
  • The overall process is reported to be scalable and environmentally friendly, avoiding hazardous reagents like chlorine gas and minimizing energy consumption.
  • The total isolated yield of this compound is reported between 63.0% and 68.4%, with product purity exceeding 99%, suitable for pharmaceutical or agrochemical applications.

Additional Notes on Alternative Methods

  • Other reported methods involve starting from more complex or expensive intermediates such as 7-methylindole-2,3-diketone, but these suffer from low yield, high cost, and environmental concerns due to chlorine gas use.
  • The described three-step method (nitration, hydrogenation, chlorination) is preferred for its balance of cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution reactions: Products include derivatives with different substituents replacing the amino or chloro groups.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include amines or alcohols.

Scientific Research Applications

Synthesis Overview

StepReaction TypeDescription
1NitrationIntroduction of a nitro group to the starting material (e.g., 4-methylbenzoic acid).
2ReductionConversion of the nitro group to an amino group using reducing agents like hydrogen.
3ChlorinationAddition of a chloro group using reagents such as thionyl chloride.

The final product is often purified through crystallization techniques, ensuring high purity for subsequent applications.

Organic Synthesis

5-Amino-2-chloro-4-methylbenzoic acid serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical modifications, including nucleophilic substitutions and coupling reactions, making it versatile in synthetic organic chemistry.

Research indicates that ACM exhibits significant biological activity, particularly in anti-inflammatory pathways. Studies have shown that it can interact with various biological molecules, influencing enzyme activities and receptor binding. This suggests potential therapeutic applications in treating inflammatory diseases.

Pharmaceutical Development

As a precursor for pharmaceutical compounds, ACM is involved in the synthesis of drugs targeting specific biological pathways. Its structural similarities to other biologically active compounds suggest that it may play a role in drug design and development. For instance, it has been studied for its potential effects on inflammatory responses and other therapeutic areas.

Dye and Pigment Production

ACM is utilized in the production of dyes and pigments due to its ability to form stable colored compounds when reacted with other agents. This application is particularly relevant in industries focused on textiles and coatings.

Nonlinear Optics

The compound has been explored for its potential in synthesizing organic single crystals used in nonlinear optics. These crystals exhibit good thermal stability and optical properties, making them suitable for applications in optical limiting and other photonic technologies.

Case Study 1: Synthesis of Organic Crystals

A study demonstrated the successful growth of organic single crystals from ACM using slow evaporation techniques. The crystals showed excellent thermal stability above 187 °C and maintained over 70% optical transmittance, highlighting their potential use in advanced optical applications.

Case Study 2: Biological Interaction Studies

In vitro studies have shown that ACM interacts with specific enzymes involved in inflammatory pathways. These interactions were analyzed using kinetic assays, revealing that ACM could modulate enzyme activity effectively, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and chloro groups can form hydrogen bonds or participate in electrostatic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

The following table summarizes key analogs and their properties:

Compound Name CAS Number Molecular Formula Substituent Positions Melting Point (°C) Key Differences vs. Target Compound
5-Amino-2-chlorobenzoic acid 89-54-3 C₇H₆ClNO₂ 5-NH₂, 2-Cl Not reported Lacks 4-methyl group; reduced steric bulk
2-Amino-5-chloro-4-methylbenzoic acid 637347-67-2 C₈H₈ClNO₂ 2-NH₂, 5-Cl, 4-CH₃ Not reported Amino/chloro positions swapped; altered H-bonding
4-Amino-5-chloro-2-methoxybenzoic acid 7206-70-4 C₈H₈ClNO₃ 4-NH₂, 5-Cl, 2-OCH₃ Not reported Methoxy (vs. methyl); increased polarity
2-Amino-4-chlorobenzoic acid 89-77-0 C₇H₆ClNO₂ 2-NH₂, 4-Cl 231–235 Chlorine at position 4; no methyl group
2-Amino-5-chlorobenzoic acid 635-21-2 C₇H₆ClNO₂ 2-NH₂, 5-Cl 209–213 Amino at position 2; altered electronic effects

Key Observations :

  • Acidity : The electron-withdrawing chlorine at position 2 increases the acidity of the carboxylic acid group. However, the electron-donating methyl group at position 4 may partially counteract this effect, leading to a pKa intermediate between 2-chlorobenzoic acid (pKa ~2.9) and 4-methylbenzoic acid (pKa ~4.3) .
  • Solubility: The amino group at position 5 enhances water solubility via hydrogen bonding, but the hydrophobic methyl group may reduce this effect compared to analogs like 4-amino-5-chloro-2-methoxybenzoic acid, where the methoxy group offers polarity without hydrophobicity .

Commercial and Research Relevance

  • Applications: Substituted aminobenzoic acids are widely used in pharmaceuticals (e.g., metoclopramide intermediates) and agrochemicals. The methyl group in the target compound could enhance lipid solubility, making it a candidate for prodrug development .

Biological Activity

5-Amino-2-chloro-4-methylbenzoic acid (CAS Number: 1379183-04-6) is an organic compound belonging to the class of benzoic acids. Its unique structure, characterized by an amino group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position, suggests potential biological activity. This article reviews the current understanding of its biological properties, including anti-inflammatory effects, interactions with biological targets, and its role in pharmaceutical synthesis.

PropertyValue
Molecular FormulaC₈H₈ClNO₂
Molecular Weight185.608 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point388.4 ± 42.0 °C
Flash Point188.7 ± 27.9 °C

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Properties
Studies have shown that this compound may possess anti-inflammatory effects, potentially by modulating cytokine production or inhibiting specific inflammatory pathways. For instance, compounds structurally similar to it have been linked to reduced secretion of pro-inflammatory cytokines such as TNF-α and IL-17 in peripheral blood mononuclear cells (PBMCs) .

2. Enzyme Interaction
The compound's structural similarities to other biologically active molecules suggest it may interact with various enzymes or receptors. While specific interactions remain under investigation, preliminary studies indicate it could influence enzyme activity relevant to therapeutic applications .

3. Antibacterial Activity
Preliminary research indicates potential antibacterial properties against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound have shown minimum inhibitory concentrations (MICs) that suggest effective antibacterial activity, particularly against Staphylococcus aureus .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Antibacterial Studies :
    • A study demonstrated that derivatives of benzoic acid, including those similar to this compound, exhibited significant antibacterial activity with MIC values ranging from 3.2 to 3.9 μg/mL against Staphylococcus aureus .
  • Inflammation Modulation :
    • Research on small-molecule inhibitors of IL-15 indicated that benzoic acid derivatives could effectively reduce IL-15 dependent PBMC proliferation and cytokine secretion, suggesting a pathway through which this compound might exert anti-inflammatory effects .
  • Pharmaceutical Applications :
    • The compound is noted as an intermediate in pharmaceutical syntheses, particularly in creating compounds with therapeutic potential for conditions like diabetes . Its versatility in synthetic organic chemistry allows for various modifications that can enhance its biological activity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-amino-2-chloro-4-methylbenzoic acid, and how can side reactions be minimized?

  • Methodological Answer : A common approach involves the reduction of a nitro precursor (e.g., 5-nitro-2-chloro-4-methylbenzoic acid) using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in acidic conditions. For structural analogs like 4-amino-5-chloro-2-methoxybenzoic acid, Ullmann coupling has been employed to introduce amino groups . Key steps to minimize side reactions:

  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis or oxidation.
  • Monitor reaction progress via TLC or HPLC to optimize reaction time and avoid over-reduction.
  • Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to remove unreacted starting materials .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against a certified reference standard .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm) and carboxylic acid protons (broad singlet at δ ~12 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 189.572 (calculated for C₇H₅ClFNO₂) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

  • Methodological Answer : The compound exhibits limited solubility in aqueous buffers. Use co-solvents like DMSO (≤5% v/v) or ethanol (≤10% v/v) for stock solutions. For in vitro assays, dilute stock solutions into PBS or cell culture media to maintain final co-solvent concentrations below cytotoxic thresholds (<1% DMSO) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Modify the carboxylic acid group (e.g., esterification, amidation) or the methyl/chloro substituents to alter lipophilicity and target binding. For analogs like 4-amino-5-chloro-2-methoxybenzoic acid, methoxy groups enhanced 5-HT₄ receptor agonism .
  • Assay Selection : Screen derivatives against target-specific assays (e.g., GPCR binding, enzyme inhibition). Use radioligand displacement assays for receptor affinity or fluorogenic substrates for enzymatic activity .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability issues.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies.
  • Dose-Response Validation : Ensure in vivo dosing aligns with in vitro IC₅₀ values, adjusting for plasma half-life and tissue distribution .

Q. How can impurities in synthesized batches of this compound be identified and quantified?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., dechlorinated byproducts or nitro precursors) using a gradient elution method (5–95% acetonitrile over 20 minutes).
  • Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurities at ≥0.1% levels .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution.
  • Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent degradation.
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect with absorbent material (e.g., vermiculite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-chloro-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Amino-2-chloro-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.